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molecular formula C11H13N3S B1361138 2-Piperazin-1-yl-benzothiazole CAS No. 55745-83-0

2-Piperazin-1-yl-benzothiazole

Cat. No. B1361138
M. Wt: 219.31 g/mol
InChI Key: LLQMZXMBCQNMJV-UHFFFAOYSA-N
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Patent
US06821967B2

Procedure details

A solution of 1.7 g (0.01 mol) of 2-chlorobenzothiazole, 4.76 g (0.05 mol) of piperazine and 7 ml (0.05 mol) of triethylamine in 50 ml of ethanol is stirred for 48 hours at ambient temperature. The reaction mixture is concentrated by evaporation, mixed with water and extracted twice with dichloromethane. The combined organic phases are dried over sodium sulphate, the drying agent is filtered off and the filtrate is concentrated by evaporation. The residue is washed with diethylether.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C(O)C>[N:11]1([C:2]2[S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
4.76 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
ADDITION
Type
ADDITION
Details
mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
the drying agent is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
WASH
Type
WASH
Details
The residue is washed with diethylether

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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